2-Aminofuran-3-carbonitrile

Description

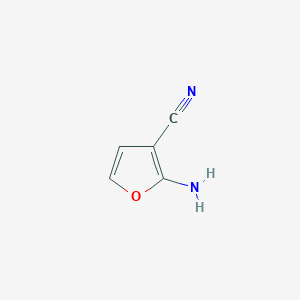

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-aminofuran-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O/c6-3-4-1-2-8-5(4)7/h1-2H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCFLBCQUEZKJJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00627776 | |

| Record name | 2-Aminofuran-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139370-56-2 | |

| Record name | 2-Aminofuran-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-cyanofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Properties of 2-Aminofuran-3-carbonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminofuran-3-carbonitrile is a heterocyclic organic compound featuring a furan ring substituted with both an amino and a cyano group. This arrangement of functional groups imparts a unique reactivity profile, making it a valuable building block in synthetic organic chemistry, particularly for the synthesis of fused heterocyclic systems with potential pharmacological applications. The furan moiety itself is a common scaffold in a variety of natural products and biologically active molecules. This technical guide provides a comprehensive overview of the known physicochemical properties, synthetic methodologies, and potential applications of this compound, with a focus on data relevant to researchers in drug discovery and development.

Core Physicochemical Properties

While extensive experimental data for this compound is not widely published, a combination of predicted and known properties for closely related compounds provides valuable insights.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₅H₄N₂O | [1][2] |

| Molar Mass | 108.10 g/mol | [1][2] |

| CAS Number | 139370-56-2 | [1][2] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point (Predicted) | 278.8 ± 25.0 °C | |

| Density (Predicted) | 1.26 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | -1.32 ± 0.10 | [2] |

| LogP (Predicted) | 0.9 | [1] |

| Solubility | Soluble in many organic solvents, sparingly soluble in water (predicted). | - |

Synthesis and Reactivity

The synthesis of this compound can be achieved through several general methods for 2-aminofuran synthesis. A common and effective approach involves the cyclization of nitriles.[3] One plausible pathway is the reaction of an appropriate α-hydroxyketone with malononitrile in the presence of a base.

General Experimental Protocol: Synthesis of 2-Aminofurans from α-Hydroxyketones and Malononitrile

This protocol describes a generalized procedure that can be adapted for the synthesis of this compound.

Materials:

-

α-hydroxyketone precursor

-

Malononitrile

-

Base catalyst (e.g., piperidine, triethylamine)

-

Solvent (e.g., ethanol, methanol)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Dissolve the α-hydroxyketone and malononitrile in the chosen solvent in a round-bottom flask equipped with a reflux condenser.

-

Add a catalytic amount of the base to the solution.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Reactivity

The this compound scaffold possesses both nucleophilic (amino group) and electrophilic (nitrile group) centers, making it a versatile intermediate. The amino group can react with various electrophiles, while the nitrile group can undergo hydrolysis, reduction, or participate in cycloaddition reactions. A key application of this reactivity is in the synthesis of fused heterocyclic systems, such as furopyrimidines.[4]

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Characteristic Peaks |

| ¹H NMR | Signals corresponding to the furan ring protons and the amino group protons. The chemical shifts of the furan protons would be influenced by the electron-donating amino group and the electron-withdrawing nitrile group. |

| ¹³C NMR | Resonances for the five carbon atoms of the furan ring and the nitrile carbon. The chemical shifts would be indicative of their electronic environment. Carbonyl carbons in similar structures typically appear downfield (170-220 ppm).[5] |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretching of the primary amine (around 3200-3600 cm⁻¹, typically two bands), the C≡N stretching of the nitrile group (around 2250 cm⁻¹), and C-O and C=C stretching vibrations of the furan ring.[6] |

Biological Significance and Drug Development Applications

Furan-containing compounds exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties.[7][8] The this compound core is a key intermediate in the synthesis of furopyrimidines, which are known to act as inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[9] Inhibition of such signaling pathways is a critical strategy in the development of novel anticancer therapies.

Experimental Workflow for Biological Evaluation

The following workflow outlines a general procedure for assessing the biological activity of derivatives synthesized from this compound.

This workflow begins with the synthesis of a library of derivatives, followed by in vitro screening against the target of interest. Active compounds are then evaluated in cell-based assays to determine their cellular potency and potential toxicity. The resulting data is used to establish structure-activity relationships (SAR), guiding the design and synthesis of more potent and selective analogs in the lead optimization phase.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex heterocyclic molecules with significant potential in drug discovery. While a complete experimental dataset for its physicochemical properties is not yet available, existing data and predictive models provide a solid foundation for its use in research and development. The synthetic accessibility and the reactivity of its functional groups make it an attractive starting point for the generation of novel compounds targeting a range of biological pathways. Further investigation into the experimental properties and biological activities of this compound and its derivatives is warranted and holds promise for the development of new therapeutic agents.

References

- 1. 2-Amino-3-cyanofuran | C5H4N2O | CID 22719613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Pharmacological activity of furan derivatives [wisdomlib.org]

- 8. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Analysis of 2-Aminofuran-3-carbonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of 2-aminofuran-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details predicted and characteristic spectral data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It also includes standardized experimental protocols for acquiring these spectra and a logical workflow for the analytical process.

Introduction

This compound is a versatile building block in organic synthesis, featuring a furan ring substituted with both an electron-donating amino group and an electron-withdrawing nitrile group. This unique electronic arrangement makes it a valuable precursor for the synthesis of various fused heterocyclic systems with potential biological activity. Accurate spectral analysis is crucial for the unambiguous identification and characterization of this compound and its derivatives in research and development settings.

Predicted and Characteristic Spectral Data

Due to the limited availability of publicly accessible, comprehensive experimental spectral datasets for this compound, the following tables summarize predicted values and characteristic ranges based on the analysis of its functional groups and related furan derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H4 | 6.5 - 7.0 | d | 2.0 - 3.0 | Chemical shift is influenced by the adjacent oxygen and the C5 proton. |

| H5 | 7.2 - 7.6 | d | 2.0 - 3.0 | Downfield shift due to the electronegative oxygen atom in the furan ring. |

| NH₂ | 4.5 - 6.0 | br s | - | Broad singlet, chemical shift can be concentration and solvent dependent. |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C2 | 155 - 165 | Carbon bearing the amino group, significantly deshielded. |

| C3 | 90 - 100 | Quaternary carbon attached to the nitrile group. |

| C4 | 110 - 120 | Olefinic carbon in the furan ring. |

| C5 | 140 - 150 | Olefinic carbon adjacent to the oxygen, most deshielded of the ring carbons. |

| CN | 115 - 120 | Nitrile carbon. |

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| N-H stretch (amino) | 3400 - 3200 | Medium, two bands for primary amine |

| C-H stretch (furan ring) | 3150 - 3050 | Medium |

| C≡N stretch (nitrile) | 2230 - 2210 | Strong, sharp |

| C=C stretch (furan ring) | 1650 - 1550 | Medium to strong |

| C-N stretch (amino) | 1350 - 1250 | Medium |

| C-O-C stretch (furan ring) | 1200 - 1000 | Strong |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (amu) | Notes |

| [M]⁺ | 108.03 | Molecular ion. The molecule has an even molecular weight, which is consistent with the presence of an even number of nitrogen atoms (two). |

| [M-HCN]⁺ | 81 | Loss of hydrogen cyanide from the molecule. |

| [M-CO]⁺ | 80 | Loss of carbon monoxide, a common fragmentation for furans. |

| [C₄H₂N]⁺ | 64 | A fragment resulting from ring cleavage. |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

3.1.1. Sample Preparation

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent may affect the chemical shifts, particularly for the labile amino protons.

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the solution is clear and free of any particulate matter.

3.1.2. ¹H NMR Acquisition

-

Use a spectrometer with a frequency of at least 300 MHz.

-

Set the spectral width to cover a range of at least -1 to 13 ppm.

-

Employ a pulse angle of 30-45 degrees.

-

Set the acquisition time to 2-4 seconds.

-

Use a relaxation delay of 1-5 seconds.

-

Acquire a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

-

Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) and perform phase and baseline corrections.

3.1.3. ¹³C NMR Acquisition

-

Use a spectrometer with a frequency of at least 75 MHz.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Employ a proton-decoupled pulse sequence.

-

Use a pulse angle of 30-45 degrees.

-

Set the acquisition time to 1-2 seconds.

-

Use a relaxation delay of 2-5 seconds. A longer delay may be necessary to observe quaternary carbons.

-

Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Process the data with an appropriate line broadening factor (e.g., 1-2 Hz) and perform phase and baseline corrections.

FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Place the mixture into a pellet-forming die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum should be presented in terms of transmittance or absorbance.

-

Mass Spectrometry

-

Sample Introduction:

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

-

-

Ionization:

-

For a relatively small and somewhat polar molecule like this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. EI will typically induce more fragmentation, providing structural information, while ESI is a softer ionization technique that will likely show a prominent molecular ion peak.

-

-

Mass Analysis:

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range, for example, from 50 to 200 amu.

-

If fragmentation is desired for structural elucidation (MS/MS), select the molecular ion (m/z 108) as the precursor ion and subject it to collision-induced dissociation (CID).

-

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of this compound.

This guide provides a foundational understanding of the spectral characteristics of this compound. For definitive structural confirmation, comparison with experimentally obtained data from a pure, authenticated sample is always recommended.

The Synthesis and Emerging Therapeutic Potential of 2-Aminofuran-3-carbonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, historical synthesis, and modern synthetic methodologies for obtaining 2-aminofuran-3-carbonitrile, a versatile heterocyclic scaffold. This document details key experimental protocols and presents quantitative data for prominent synthetic routes. Furthermore, it explores the burgeoning role of this compound derivatives in drug discovery, with a particular focus on their activity as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the associated signaling pathways.

Introduction

The furan nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2] Among the vast array of furan-containing compounds, this compound stands out as a particularly valuable building block. Its unique arrangement of an amino group and a cyano group on the furan ring provides a reactive platform for the synthesis of diverse and complex heterocyclic systems, most notably furopyrimidines.[3] These fused ring systems have garnered significant attention for their potential as targeted therapeutic agents.

This guide will first delve into the historical context of the synthesis of this important scaffold, followed by a detailed examination of prevalent and efficient synthetic methods. Finally, it will shed light on the promising applications of this compound derivatives in the realm of oncology, specifically as inhibitors of key signaling pathways involved in cancer progression.

Historical Perspective and Discovery

While a singular definitive publication marking the "discovery" of the unsubstituted this compound is not readily apparent in early chemical literature, its synthesis is intrinsically linked to the broader development of methods for constructing substituted 2-aminofurans. The foundational work on the condensation of nitriles by Jocelyn Field Thorpe and the subsequent intramolecular cyclization reactions, known as the Thorpe-Ziegler reaction, laid the groundwork for the synthesis of a variety of nitrogen-containing heterocycles.[3][4][5] The application of these principles to suitable precursors would have logically led to the formation of the 2-aminofuran ring system.

Early methods for the synthesis of 2-aminofurans often involved the cyclization of nitriles derived from γ-keto-nitriles or γ-hydroxy-nitriles.[3] The thermal aromatization of 2-amino-4,5-dihydrofuran-3,4-dicarbonitriles has also been reported as a route to 2-aminofuran-3-carbonitriles.[3] These classical approaches, while historically significant, have paved the way for more efficient and versatile modern synthetic strategies.

Synthetic Methodologies

The synthesis of this compound and its derivatives can be achieved through several key strategies. This section will detail two prominent methods: a modern, efficient three-component reaction and the historically significant Thorpe-Ziegler cyclization.

Three-Component Condensation Reaction

One of the most efficient and versatile methods for synthesizing substituted 2-aminofuran-3-carbonitriles is the one-pot, three-component condensation of an α-hydroxyketone, an active methylene nitrile (such as malononitrile), and a suitable base. This approach offers high atom economy and allows for the rapid generation of a diverse library of derivatives.

Experimental Protocol: Synthesis of 4,5-Diphenyl-2-aminofuran-3-carbonitrile

This protocol is based on the general procedure for the synthesis of this compound derivatives from benzoin and malononitrile.[6]

-

Materials:

-

Benzoin (1.0 eq)

-

Malononitrile (1.0 eq)

-

Piperidine (catalytic amount)

-

Ethanol (solvent)

-

-

Procedure:

-

To a solution of benzoin (1.0 eq) in ethanol, add malononitrile (1.0 eq) and a catalytic amount of piperidine.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain 4,5-diphenyl-2-aminofuran-3-carbonitrile.

-

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of this compound derivatives using various multicomponent reaction strategies.

| Starting Materials | Catalyst/Conditions | Yield (%) | Reference |

| Benzoin, Malononitrile | Piperidine, Reflux in EtOH | ~85% | [6] |

| Phenacyl bromide, Malononitrile, 4-oxo-4H-chromene-3-carbaldehyde | One-pot, room temperature | 80-85% | [4] |

| 2-Haloketones, Tertiary Amines/Enamines, Malononitrile | Iron salt catalyst | Good | [7] |

Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction is a classical method for the intramolecular cyclization of dinitriles to form cyclic enamines, which can then be aromatized to form heterocyclic systems. In the context of this compound synthesis, a suitable γ-hydroxydinitrile precursor would be required.

Conceptual Experimental Workflow

Caption: Conceptual workflow for the Thorpe-Ziegler synthesis of this compound.

Applications in Drug Discovery: Targeting VEGFR-2 Signaling

Derivatives of this compound have emerged as promising scaffolds for the development of targeted cancer therapies. Specifically, furopyrimidine derivatives synthesized from this core have demonstrated potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6] VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

Signaling Pathway

Inhibition of VEGFR-2 by this compound-based compounds disrupts the downstream signaling cascade, leading to anti-angiogenic and anti-tumor effects. The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 normally triggers receptor dimerization and autophosphorylation, initiating a cascade of intracellular signaling events that promote cell proliferation, survival, and migration.

The diagram below illustrates the simplified VEGFR-2 signaling pathway and the points of intervention by this compound derivatives.

Caption: Simplified VEGFR-2 signaling pathway and inhibition by this compound derivatives.

Inhibition of VEGFR-2 phosphorylation by these compounds blocks the activation of downstream pathways such as the PI3K/Akt and Ras/Raf/MEK/ERK pathways. This leads to a decrease in cell proliferation and survival. Furthermore, some derivatives have been shown to induce apoptosis by modulating the levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, and activating the caspase cascade (Caspase-9 and Caspase-3).[8]

Conclusion

This compound is a heterocyclic compound of significant synthetic utility and growing importance in medicinal chemistry. From its historical roots in classical nitrile condensation reactions to its efficient modern synthesis via multicomponent strategies, this scaffold provides a versatile platform for the creation of novel bioactive molecules. The demonstrated efficacy of its derivatives as VEGFR-2 inhibitors highlights the potential of this compound class in the development of new anti-cancer therapeutics. Further exploration of the structure-activity relationships of this compound derivatives is warranted to optimize their potency and selectivity, paving the way for future clinical applications.

References

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2-Amino-3-cyanofuran | C5H4N2O | CID 22719613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. New 2-benzylideneamino-4,5-diphenylfuran-3‑carbonitrile derivatives and their benzylamino analogues: Synthesis, in vitro cytotoxicity, protein kinase inhibitory activity and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Characterization of Novel 2-Aminofuran-3-carbonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and potential therapeutic applications of novel 2-aminofuran-3-carbonitrile derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to the versatile reactivity of the aminofuran core and the biological activities associated with this scaffold.

Synthesis of this compound Derivatives

A prevalent and efficient method for the synthesis of polysubstituted 2-aminofuran-3-carbonitriles is through multi-component reactions (MCRs). These one-pot syntheses offer several advantages, including high atom economy, simplified purification procedures, and the ability to generate diverse molecular scaffolds from readily available starting materials.

A common strategy involves the condensation of an α-hydroxyketone with an active methylene nitrile, such as malononitrile, in the presence of a basic catalyst. This reaction proceeds via an initial Knoevenagel condensation, followed by an intramolecular cyclization to form the furan ring.

Below is a generalized workflow for the synthesis of this compound derivatives.

An In-depth Technical Guide to the Reaction Mechanisms and Applications of 2-Aminofuran-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reaction mechanisms, synthesis, and applications of 2-aminofuran-3-carbonitrile, a versatile heterocyclic building block in medicinal chemistry. We delve into the primary synthetic routes, including multicomponent reactions and cascade cyclizations, providing detailed experimental protocols for their practical implementation. The subsequent reactivity of the this compound core is explored, with a focus on its conversion to furo[2,3-d]pyrimidine derivatives. These derivatives have garnered significant interest as potent inhibitors of key signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR and VEGFR-2 pathways. This guide presents quantitative data, detailed reaction mechanisms, and experimental workflows in a clear and structured format to facilitate further research and drug development efforts in this promising area.

Introduction

Heterocyclic compounds form the cornerstone of modern medicinal chemistry, with furan-containing scaffolds being particularly prominent due to their diverse biological activities. Among these, this compound has emerged as a highly valuable and versatile intermediate. Its unique arrangement of functional groups—an enamine, a nitrile, and a furan ring—provides a rich platform for the synthesis of a wide array of more complex heterocyclic systems.

Notably, this compound serves as a key precursor for the synthesis of furo[2,3-d]pyrimidines, which are bioisosteres of purines and have demonstrated significant potential as anticancer agents through the inhibition of various protein kinases. This guide aims to provide researchers and drug development professionals with a detailed understanding of the synthesis, reaction mechanisms, and biological significance of this compound and its derivatives.

Synthesis of this compound Derivatives

Several efficient methods have been developed for the synthesis of the this compound core. These can be broadly categorized into multicomponent reactions and cascade cyclization reactions.

Multicomponent Reactions (MCRs)

MCRs offer an atom-economical and convergent approach to complex molecules from simple starting materials in a one-pot fashion.

A common and straightforward method involves the condensation of an α-hydroxyketone with malononitrile, often in the presence of a base catalyst.

Reaction Scheme:

Caption: General workflow for the synthesis of 2-aminofuran-3-carbonitriles from α-hydroxyketones.

Cascade Stetter-γ-Ketonitrile Cyclization

N-Heterocyclic carbene (NHC)-catalyzed cascade reactions provide an elegant route to polysubstituted 2-aminofuran-3-carbonitriles. The reaction proceeds via a Stetter reaction followed by an intramolecular cyclization.

Reaction Scheme:

Caption: Cascade Stetter-γ-ketonitrile cyclization for this compound synthesis.

Quantitative Data

The following tables summarize the yields of representative this compound derivatives synthesized via the methods described above.

Table 1: Synthesis of 2-Aminofuran-3-carbonitriles via Multicomponent Reactions

| Entry | α-Hydroxyketone/Aldehyde | Methylene-activated Nitrile | Other Reactants | Product | Yield (%) | Reference |

| 1 | Benzoin | Malononitrile | - | 2-Amino-4,5-diphenylfuran-3-carbonitrile | 92 | [1] |

| 2 | 3-Hydroxy-2-butanone | Malononitrile | - | 2-Amino-4,5-dimethylfuran-3-carbonitrile | 85 | [2] |

| 3 | Salicylaldehyde | Malononitrile | Butenolide | 2-Amino-4-(2-furanone)-4H-chromene-3-carbonitrile | 88 | |

| 4 | 4-Chlorobenzaldehyde | Malononitrile | Cyclohexyl isocyanide | 2-Amino-5-(cyclohexylamino)-4-(4-chlorophenyl)furan-3-carbonitrile | 89 |

Table 2: Synthesis of 2-Aminofuran-3-carbonitriles via Cascade Stetter Reaction [3]

| Entry | Aromatic Aldehyde | Acylidenemalononitrile | Product | Yield (%) |

| 1 | Benzaldehyde | 2-Benzoyl-3-phenylacrylonitrile | 2-Amino-5-benzoyl-4-phenylfuran-3-carbonitrile | 85 |

| 2 | 4-Chlorobenzaldehyde | 2-Benzoyl-3-(4-chlorophenyl)acrylonitrile | 2-Amino-5-benzoyl-4-(4-chlorophenyl)furan-3-carbonitrile | 82 |

| 3 | 4-Methoxybenzaldehyde | 2-Benzoyl-3-(4-methoxyphenyl)acrylonitrile | 2-Amino-5-benzoyl-4-(4-methoxyphenyl)furan-3-carbonitrile | 88 |

| 4 | 2-Naphthaldehyde | 2-Benzoyl-3-(2-naphthyl)acrylonitrile | 2-Amino-5-benzoyl-4-(2-naphthyl)furan-3-carbonitrile | 75 |

Table 3: Spectroscopic Data for 2-Amino-4,5-diphenylfuran-3-carbonitrile

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.55-7.30 (m, 10H, Ar-H), 5.05 (s, 2H, NH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 159.2, 149.8, 131.5, 130.2, 129.8, 129.4, 129.1, 128.8, 128.6, 128.3, 117.5, 84.1 |

| IR (KBr, cm⁻¹) | 3450, 3340 (NH₂), 2210 (CN), 1640, 1590 |

| MS (ESI) | m/z 275 [M+H]⁺ |

Reaction Mechanisms

Mechanism of the Thorpe-Ziegler Cyclization for 2-Aminofuran Synthesis

The formation of the 2-aminofuran ring from γ-hydroxynitriles can be considered a variation of the Thorpe-Ziegler reaction. The reaction is base-catalyzed and proceeds through the formation of a carbanion, which then undergoes intramolecular cyclization.

Caption: Proposed mechanism for 2-aminofuran synthesis via a Thorpe-Ziegler type cyclization.

Mechanism of the Cascade Stetter-γ-Ketonitrile Cyclization

This cascade reaction begins with the NHC-catalyzed Stetter reaction, forming a γ-ketonitrile intermediate, which then undergoes a base-mediated intramolecular cyclization to afford the this compound.

Caption: Mechanism of the cascade Stetter-γ-ketonitrile cyclization.

Biological Activity and Signaling Pathways

As previously mentioned, this compound is a crucial precursor for the synthesis of furo[2,3-d]pyrimidines. These fused heterocyclic compounds have been extensively investigated for their anticancer properties, primarily through the inhibition of protein kinases involved in critical cell signaling pathways.

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Certain furo[2,3-d]pyrimidine derivatives have been shown to be potent inhibitors of kinases within this pathway, such as PI3Kα.[4][5]

Caption: Inhibition of the PI3K/AKT/mTOR pathway by furo[2,3-d]pyrimidine derivatives.

Inhibition of the VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Furo[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of VEGFR-2 kinase activity.[1]

Caption: Inhibition of the VEGFR-2 signaling pathway by furo[2,3-d]pyrimidine derivatives.

Experimental Protocols

General Procedure for the Three-Component Synthesis of 2-Amino-4,5-disubstituted-furan-3-carbonitriles[3]

-

To a solution of the α-hydroxyketone (1.0 mmol) and malononitrile (1.2 mmol) in ethanol (10 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a catalytic amount of piperidine (0.1 mmol).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (20 mL) and wash with 1 M HCl (10 mL), water (10 mL), and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) or by recrystallization to afford the desired this compound.

General Procedure for the Synthesis of Furo[2,3-d]pyrimidin-4(3H)-ones from 2-Aminofuran-3-carbonitriles[9]

-

A mixture of the respective this compound (1.0 mmol), triethyl orthoformate (5.0 mL), and acetic anhydride (2.5 mL) is heated at reflux for 6-8 hours.

-

The progress of the reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature, and the excess reagents are removed under reduced pressure.

-

The resulting solid is triturated with diethyl ether, filtered, and washed with diethyl ether to afford the crude product.

-

The crude product is then recrystallized from a suitable solvent (e.g., ethanol or DMF) to give the pure furo[2,3-d]pyrimidin-4(3H)-one.

In Vitro Kinase Inhibition Assay (General Protocol for VEGFR-2)[8]

-

Prepare a master mix containing 1x Kinase Buffer, ATP, and the appropriate substrate (e.g., Poly(Glu,Tyr)).

-

Add the master mix to the wells of a 96-well plate.

-

Add the test compound (furo[2,3-d]pyrimidine derivative) at various concentrations to the test wells. Add a vehicle control (e.g., DMSO) to the positive and blank control wells.

-

Initiate the kinase reaction by adding the VEGFR-2 enzyme to the test and positive control wells. Add kinase buffer without the enzyme to the blank wells.

-

Incubate the plate at 30 °C for a specified time (e.g., 45 minutes).

-

Stop the reaction and detect the amount of ATP remaining using a luminescence-based assay kit (e.g., Kinase-Glo® Max).

-

Measure the luminescence using a microplate reader.

-

Calculate the percent inhibition and determine the IC₅₀ value for the test compound.

MTT Assay for In Vitro Cytotoxicity[1]

-

Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37 °C.

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value of the test compound.

Conclusion

This compound is a synthetically accessible and highly versatile building block with significant potential in drug discovery. The multicomponent and cascade reactions for its synthesis are efficient and allow for the generation of a diverse range of derivatives. The subsequent transformation of this core into furo[2,3-d]pyrimidines has opened up exciting avenues for the development of novel anticancer agents. The ability of these derivatives to inhibit key kinases in the PI3K/AKT/mTOR and VEGFR-2 signaling pathways underscores their therapeutic promise. This technical guide provides a solid foundation for researchers to further explore the chemistry and biology of this compound and its derivatives, with the ultimate goal of developing new and effective therapies for cancer and other diseases.

References

- 1. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]

- 2. benchchem.com [benchchem.com]

- 3. An Efficient Synthesis of 2-Aminofuran-3-carbonitriles via Cascade Stetter― γ-Ketonitrile Cyclization Reaction Catalyzed by N-Heterocyclic Carbene | Semantic Scholar [semanticscholar.org]

- 4. benchchem.com [benchchem.com]

- 5. bpsbioscience.com [bpsbioscience.com]

A Technical Guide to the Biological Screening of 2-Aminofuran-3-carbonitrile Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological screening of 2-aminofuran-3-carbonitrile analogs, a class of heterocyclic compounds of significant interest in medicinal chemistry. These scaffolds serve as versatile building blocks for the synthesis of molecules with a wide array of therapeutic activities. This document details their anticancer, antimicrobial, and enzyme-inhibiting properties, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to facilitate further research and development in this promising area.

Introduction to this compound Scaffolds

The furan nucleus is a pharmacologically significant entity, and compounds incorporating this ring have garnered increasing attention for their therapeutic potential.[1] Specifically, the this compound framework is a key building block in medicinal chemistry, valued for its stability and amenability to functionalization.[2] The synthesis of these compounds can, however, be challenging due to the inherent instability of some 2-aminofuran precursors, which are often generated and used in situ.[3] A common synthetic route involves the base-induced cyclization of γ-ketonitriles.[3][4] Despite these synthetic hurdles, the diverse biological activities exhibited by derivatives of this core structure make them a compelling subject for drug discovery programs.

Biological Activities and Quantitative Data

This compound analogs and related furan derivatives have been evaluated for a range of biological activities. The following sections summarize key findings and present quantitative data in a structured format.

Anticancer Activity

Derivatives of the furan scaffold have demonstrated significant cytotoxic activity against various cancer cell lines.[1] The mechanism of action often involves the disruption of critical cellular processes like microtubule polymerization, cell cycle progression, and the induction of apoptosis.[1]

New furan-based compounds have been synthesized and evaluated for their cytotoxic effects on breast cancer cell lines (MCF-7) and normal breast cell lines (MCF-10A).[1] Certain derivatives exhibited potent anticancer activity, with IC₅₀ values in the low micromolar range.[1] For instance, compounds 4 and 7 in one study showed IC₅₀ values of 4.06 µM and 2.96 µM, respectively, against MCF-7 cells.[1] Further investigations revealed that these compounds induce cell cycle arrest at the G₂/M phase and trigger cell death through an apoptotic mechanism.[1] Similarly, other studies on related diphenylfuran-3-carbonitrile derivatives identified compounds with potent growth inhibitory effects against leukemia, colon cancer, and melanoma cell lines.[5]

Table 1: Anticancer Activity of Furan Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 4 | MCF-7 (Breast Cancer) | 4.06 | [1] |

| Compound 7 | MCF-7 (Breast Cancer) | 2.96 | [1] |

| Staurosporine (Control) | MCF-7 (Breast Cancer) | Not Specified | [1] |

| Derivative 11e | HCT-116 (Colon Cancer) | 1.14 | [6] |

| Derivative 11e | MCF-7 (Breast Cancer) | 1.54 | [6] |

| Sorafenib (Control) | HCT-116 (Colon Cancer) | 8.96 | [6] |

| Sorafenib (Control) | MCF-7 (Breast Cancer) | 11.83 | [6] |

| Derivative 7c | Hela-60 (Leukemia) | Significant GI₅₀ | [5] |

| Derivative 7c | HCT-116 (Colon Cancer) | Significant GI₅₀ | [5] |

| Derivative 7c | LOX-IMVI (Melanoma) | Significant GI₅₀ |[5] |

Note: IC₅₀ is the half-maximal inhibitory concentration. GI₅₀ is the concentration causing 50% growth inhibition.

Antimicrobial Activity

The furan nucleus is a component of many compounds with demonstrated antimicrobial properties.[7] Analogs have been tested against a panel of multidrug-resistant (MDR) pathogens, showing varying degrees of efficacy.[8][9] The activity is often species-dependent. For example, cystobactamids showed moderate activity against P. aeruginosa with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 32 µg/mL, while S. maltophilia exhibited a wider range of MICs from 0.5 to 256 µg/mL.[8]

Table 2: Antimicrobial Activity of Furan-Related Analogs

| Compound Class | Microorganism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

|---|---|---|---|---|

| Cystobactamid CN-861-2 | S. maltophilia | 4 | 128 | [8] |

| Cystobactamid CN-DM-861 | S. maltophilia | 2 | 32 | [8] |

| Chelocardin CHD | P. aeruginosa | >256 | >256 | [8] |

| Chelocardin CDCHD | P. aeruginosa | 32 | 256 | [8] |

| Benzofuran derivative 7d | S. aureus ATCC 6538 | Most Active | Not Specified | [9] |

| Benzofuran derivatives 2, 5b, 6b, 6c, 7b, 7f | C. albicans ATCC 10231 | Very Strong Effect | Not Specified |[9] |

Note: MIC₅₀/MIC₉₀ is the minimum inhibitory concentration required to inhibit the growth of 50%/90% of isolates.

Enzyme Inhibition

Derivatives based on the furan scaffold have been investigated as inhibitors of various enzymes critical to disease progression.

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in cancer therapy due to its role in angiogenesis. Pyrimidines derived from furan precursors have been shown to inhibit VEGFR-2 with IC₅₀ values in the sub-micromolar to low micromolar range.[6] Compounds 11c , 11e , 12b , and 12c were identified as potent VEGFR-2 inhibitors with IC₅₀ values of 1.38, 0.61, 0.53, and 0.74 µM, respectively.[6]

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are important targets in the management of Alzheimer's disease. Several 2-arylbenzofuran derivatives have demonstrated potent and selective inhibitory activity against BChE, with some compounds showing greater potency than the positive control, galantamine. Cathafuran C, for example, exhibited an IC₅₀ value of 2.6 µM against BChE.

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs), particularly the tumor-associated isoforms hCA IX and XII, are targets for anticancer agents. Novel benzofuran-based sulfonamides have been shown to effectively inhibit these isoforms, with inhibition constants (Kᵢ) in the nanomolar range.[10]

Table 3: Enzyme Inhibitory Activity of Furan Derivatives

| Compound | Target Enzyme | IC₅₀ / Kᵢ | Reference |

|---|---|---|---|

| 12b | VEGFR-2 | 0.53 µM | [6] |

| 11e | VEGFR-2 | 0.61 µM | [6] |

| 12c | VEGFR-2 | 0.74 µM | [6] |

| Sorafenib (Control) | VEGFR-2 | 0.19 µM | [6] |

| Cathafuran C (14) | BChE | 2.6 µM | |

| Galantamine (Control) | BChE | 35.3 µM | |

| Arylsulfonehydrazone 9 | hCA IX | Kᵢ: 10.0–97.5 nM | [10] |

| Arylsulfonehydrazone 9 | hCA XII | Kᵢ: 10.1–71.8 nM |[10] |

Note: Kᵢ is the inhibition constant.

Mechanisms of Action and Signaling Pathways

The anticancer effects of this compound analogs are often multifaceted, involving the modulation of key signaling pathways that control cell survival and proliferation.

General Biological Screening Workflow

The process of identifying and characterizing bioactive furan derivatives follows a structured workflow, from initial synthesis to detailed biological evaluation. This process ensures a systematic progression from a large pool of candidate compounds to a few promising leads.

Caption: A typical workflow for the biological screening of novel compounds.

Induction of Apoptosis via the Intrinsic Pathway

Studies on cytotoxic furan derivatives have shown that they can induce apoptosis, or programmed cell death, through the intrinsic mitochondrial pathway.[1] This is a critical mechanism for eliminating cancer cells. The process is often initiated by cellular stress, leading to the activation of the tumor suppressor protein p53. Activated p53 upregulates the pro-apoptotic protein Bax, which in turn disrupts the mitochondrial membrane, leading to the release of cytochrome c. This event triggers a cascade of caspase activation (caspases 9 and 3), ultimately leading to the execution of cell death.[5] The anti-apoptotic protein Bcl-2, which normally prevents this process, is often downregulated by these active compounds.[1][5]

Caption: Intrinsic apoptosis pathway induced by furan derivatives.

Detailed Experimental Protocols

This section provides generalized methodologies for key experiments cited in the evaluation of this compound analogs. Researchers should adapt these protocols based on specific compounds and cell/microbe types.

Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at a predetermined density and culture for 24-48 hours in a humidified atmosphere with 5% CO₂ at 37°C.[1][11]

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate culture medium. Treat the cells with these graded concentrations and incubate for a specified period (e.g., 48 hours).[1][6] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Staurosporine or Doxorubicin).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength (typically 570 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.[1]

Protocol: VEGFR-2 Kinase Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of compounds against the VEGFR-2 kinase using an ELISA-based kit.[6]

-

Assay Preparation: Utilize a commercial Human VEGFR-2 Kinase ELISA kit, following the manufacturer's instructions. This typically involves coating a microplate with a substrate that can be phosphorylated by VEGFR-2.

-

Reaction Mixture: In each well, add the VEGFR-2 enzyme, ATP, and the test compound at various concentrations. Include a positive control (e.g., Sorafenib) and a negative control (no inhibitor).

-

Kinase Reaction: Incubate the plate at the recommended temperature and time (e.g., 37°C for 60 minutes) to allow the phosphorylation reaction to occur.

-

Detection: After incubation, wash the plate to remove non-reacted components. Add a detection antibody (e.g., an anti-phosphotyrosine antibody conjugated to HRP) and incubate.

-

Substrate Addition: Add a colorimetric substrate (e.g., TMB). The HRP enzyme will catalyze a color change.

-

Stop Reaction & Read: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.

-

Data Analysis: The signal intensity is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.[6]

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial and fungal strains.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) in a suitable broth (e.g., Mueller-Hinton Broth).[9][12]

-

Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using the broth.[12]

-

Inoculation: Add the prepared microbial inoculum to each well of the plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8][12] This can be assessed visually or by measuring turbidity with a plate reader.

References

- 1. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. New 2-benzylideneamino-4,5-diphenylfuran-3‑carbonitrile derivatives and their benzylamino analogues: Synthesis, in vitro cytotoxicity, protein kinase inhibitory activity and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and antimicrobial activity of some novel derivatives of benzofuran: part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

2-Aminofuran-3-carbonitrile: A Versatile Building Block for Heterocyclic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminofuran-3-carbonitrile is a highly functionalized heterocyclic compound that has garnered significant attention in organic synthesis. Its unique arrangement of amino, cyano, and furan moieties makes it a versatile precursor for the construction of a wide array of fused heterocyclic systems. These resulting scaffolds, such as furopyrimidines and furopyridines, are of considerable interest in medicinal chemistry due to their diverse biological activities. This technical guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, with a particular focus on its role in the development of novel therapeutic agents.

Physicochemical and Spectral Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₄N₂O | [1][2] |

| Molar Mass | 108.11 g/mol | [1][2] |

| Appearance | Solid (predicted) | |

| Density (predicted) | 1.26 ± 0.1 g/cm³ | [1] |

| Boiling Point (predicted) | 278.8 ± 25.0 °C | |

| CAS Number | 139370-56-2 | [1] |

Table 2: Predicted Spectral Data for this compound

| Spectrum | Predicted/Typical Chemical Shifts and Signals |

| ¹H NMR | The proton spectrum of the furan ring is expected to show two distinct signals in the aromatic region. The protons on the furan ring would likely appear as doublets or multiplets. The amino group protons would likely appear as a broad singlet. |

| ¹³C NMR | Expected to show five distinct signals corresponding to the five carbon atoms. The carbon of the nitrile group (C≡N) would appear in the range of 115-125 ppm. The carbons of the furan ring would resonate in the aromatic region, with the carbon bearing the amino group shifted downfield. The C-O carbon of the furan ring would also be in the downfield region.[3][4] |

| IR (Infrared) | A strong, sharp absorption band is expected around 2220-2260 cm⁻¹ for the nitrile (C≡N) stretching vibration.[5] The N-H stretching vibrations of the primary amine would likely appear as two bands in the region of 3300-3500 cm⁻¹. C-H stretching of the furan ring is expected just above 3000 cm⁻¹. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be observed at m/z = 108. |

Synthesis of this compound

Several synthetic routes to 2-aminofuran-3-carbonitriles have been reported, often involving the cyclization of appropriately functionalized acyclic precursors. A common and effective method is the reaction of an α-hydroxy ketone with malononitrile.

General Experimental Protocol for the Synthesis of 2-Aminofuran-3-carbonitriles

This protocol is a generalized procedure based on the synthesis of substituted 2-aminofuran-3-carbonitriles and can be adapted for the synthesis of the parent compound.[6]

Reaction Scheme:

Figure 1: General synthesis of 2-aminofuran-3-carbonitriles.

Materials:

-

α-Hydroxy ketone (1.0 eq)

-

Malononitrile (1.0-1.2 eq)

-

Basic catalyst (e.g., piperidine, triethylamine, or sodium ethoxide) (0.1 eq)

-

Solvent (e.g., ethanol, methanol, or dimethylformamide)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the α-hydroxy ketone and malononitrile in the chosen solvent.

-

Add a catalytic amount of the base to the stirred solution.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

This compound as a Building Block in Organic Synthesis

The strategic placement of the amino and cyano groups on the furan ring makes this compound a valuable precursor for the synthesis of various fused heterocyclic systems. The amino group can act as a nucleophile, while the nitrile group can undergo a variety of transformations, including hydrolysis, reduction, and cyclization.

Synthesis of Furo[2,3-d]pyrimidines

A prominent application of this compound is in the synthesis of furo[2,3-d]pyrimidines, which are known to exhibit a range of biological activities, including kinase inhibition.

Experimental Protocol: Synthesis of 4-Aminofuro[2,3-d]pyrimidines [7]

Reaction Scheme:

Figure 2: Synthesis of 4-aminofuro[2,3-d]pyrimidines.

Materials:

-

This compound derivative (1.0 eq)

-

Formamide (excess)

Procedure:

-

A mixture of the this compound derivative and an excess of formamide is heated at reflux for several hours.

-

The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature, and the product is precipitated by the addition of water.

-

The solid product is collected by filtration, washed with water, and can be purified by recrystallization.

Synthesis of Furo[2,3-b]pyridines

Furo[2,3-b]pyridines are another important class of heterocycles that can be synthesized from this compound derivatives. These compounds also show interesting biological properties.

Experimental Workflow: Palladium-Catalyzed Synthesis of Furo[2,3-b]pyridines [6]

This workflow describes a more complex, multi-step synthesis that can be initiated from precursors to 2-aminofuran-3-carbonitriles.

Figure 3: Multi-step synthesis of furo[2,3-b]pyridines.

General Procedure: The synthesis involves a palladium(II)-catalyzed reaction of β-ketodinitriles (which can be considered precursors to the aminofuran core) with alkynes. This reaction proceeds via an unusual N-H/C annulation, leading to the concurrent construction of the furan and pyridine rings.[6]

Applications in Drug Development

Derivatives of this compound, particularly the fused furo[2,3-d]pyrimidine scaffolds, have emerged as promising candidates in drug discovery, notably as inhibitors of protein kinases involved in cancer progression.

VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 is a validated strategy in cancer therapy. Several studies have shown that furo[2,3-d]pyrimidine derivatives synthesized from this compound analogues exhibit potent inhibitory activity against VEGFR-2.

Table 3: Biological Activity of Selected Furo[2,3-d]pyrimidine Derivatives

| Compound ID | Structure | VEGFR-2 IC₅₀ (nM) | Cytotoxicity (IC₅₀, µM) | Reference |

| Sorafenib (Reference) | FDA-approved drug | 41.1 | Varies by cell line | [8] |

| Compound 4c | Furo[2,3-d]pyrimidine derivative | 57.1 | HepG2: 13.1 | [8] |

| Compound 7b | Furo[2,3-d]pyrimidine derivative | 42.5 | A549: 6.66, HT-29: 8.51 | [8] |

| Compound 7c | Furo[2,3-d]pyrimidine derivative | 52.5 | HepG2: 11.2 | [8] |

VEGFR-2 Signaling Pathway:

The diagram below illustrates the central role of VEGFR-2 in promoting cell proliferation and survival. Inhibition of this pathway by furo[2,3-d]pyrimidine derivatives can block these downstream effects.

Figure 4: Simplified VEGFR-2 signaling pathway.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its reactivity allows for the efficient construction of a variety of fused heterocyclic systems, most notably furopyrimidines and furopyridines. The demonstrated biological activity of these derivatives, particularly as VEGFR-2 inhibitors, highlights the importance of this compound in the field of medicinal chemistry and drug discovery. Further exploration of the synthetic potential of this scaffold is likely to lead to the discovery of new bioactive molecules with therapeutic potential.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. 2-Amino-3-cyanofuran | C5H4N2O | CID 22719613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. imtm.cz [imtm.cz]

- 8. rsc.org [rsc.org]

Tautomerism in 2-Aminofuran-3-carbonitrile and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tautomeric phenomena observed in 2-aminofuran-3-carbonitrile and its derivatives. Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, plays a crucial role in the chemical reactivity, biological activity, and physicochemical properties of heterocyclic compounds. Understanding the tautomeric preferences of this compound is paramount for its application in medicinal chemistry and drug design. This document outlines the potential tautomeric forms, detailed experimental protocols for their investigation, and a framework for interpreting the resulting data. While specific quantitative data for the parent compound is not extensively available in public literature, this guide synthesizes information from analogous systems to provide a robust methodology for researchers.

Introduction to Tautomerism in Heterocyclic Chemistry

Tautomerism is a form of structural isomerism where isomers of a chemical compound can readily interconvert.[1] This process, known as tautomerization, commonly involves the migration of a proton.[1] In heterocyclic chemistry, two primary forms of tautomerism are prevalent: annular tautomerism, which involves the movement of a proton between two or more positions within the heterocyclic ring system, and side-chain tautomerism, where a proton is exchanged between a ring atom and a substituent.[1]

The position of the tautomeric equilibrium is influenced by several factors, including the chemical nature of the substituents, the solvent's polarity, temperature, and pH.[2] Different tautomers of a molecule can exhibit distinct spectroscopic signatures, chemical reactivity, and biological activities. Therefore, a thorough understanding of the tautomeric landscape of a compound is essential for drug discovery and development.[3]

Potential Tautomeric Forms of this compound

This compound can theoretically exist in at least two predominant tautomeric forms: the amino form and the imino form. This is an example of amino-imino tautomerism, a common phenomenon in molecules containing an amino group adjacent to a double bond within a heterocyclic system.[4]

-

Amino Tautomer (2-amino-3-cyanofuran): This form is generally considered the more stable tautomer for many 2-amino-substituted heterocycles under neutral conditions.

-

Imino Tautomer (2-imino-2,5-dihydrofuran-3-carbonitrile): This tautomer is formed by the migration of a proton from the exocyclic amino group to the nitrogen atom within the furan ring.

The equilibrium between these two forms is a dynamic process. The relative stability of these tautomers can be influenced by substitution on the furan ring, the amino group, or by the surrounding environment.

Synthesis of this compound and its Derivatives

The synthesis of 2-aminofuran-3-carbonitriles can be achieved through various synthetic routes. One common method is the Thorpe-Ziegler cyclization of α-oxy-β,γ-unsaturated nitriles.[5][6] Another versatile approach is a three-component reaction involving an aldehyde, malononitrile, and an α-hydroxyketone.

General Experimental Protocol for a Three-Component Synthesis

This protocol is a generalized procedure based on common synthetic methodologies for 2-aminofurans.[7]

-

Reaction Setup: To a round-bottom flask, add the aldehyde (1 mmol), malononitrile (1 mmol), and the α-hydroxyketone (1 mmol) in a suitable solvent such as ethanol or dimethylformamide (10 mL).

-

Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 mmol).

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat under reflux for a period of 2-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, pour the mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate).

-

Characterization: Characterize the purified product by spectroscopic methods (NMR, IR, Mass Spectrometry) and melting point determination.

Experimental Investigation of Tautomerism

A combination of spectroscopic and computational methods is typically employed to study tautomeric equilibria.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the qualitative and quantitative analysis of tautomeric mixtures in solution.[8][9] Separate signals for each tautomer can often be observed in ¹H and ¹³C NMR spectra if the rate of interconversion is slow on the NMR timescale.

Experimental Protocol:

-

Sample Preparation: Dissolve a precisely weighed amount of the this compound derivative in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum. Integrate the signals corresponding to specific protons of each tautomer (e.g., the NH₂ protons of the amino form and the NH proton of the imino form). The ratio of the integrals gives the tautomeric ratio.

-

¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum. The chemical shifts of the carbon atoms, particularly those in the furan ring and the cyano group, will differ between the tautomers.

-

Variable Temperature (VT) NMR: Perform NMR experiments at different temperatures to study the dynamics of the tautomeric equilibrium. Changes in the spectra can provide information on the thermodynamics of the interconversion.

Hypothetical ¹H NMR Data for Tautomeric Mixture:

| Tautomer | Proton | Chemical Shift (δ, ppm) |

| Amino | H-4 | 7.2 - 7.4 |

| H-5 | 6.5 - 6.7 | |

| NH₂ | 5.0 - 5.5 (broad) | |

| Imino | H-4 | 6.8 - 7.0 |

| H-5 | 5.8 - 6.0 | |

| NH | 8.0 - 8.5 |

Note: These are hypothetical values for illustrative purposes.

Infrared (IR) Spectroscopy

IR spectroscopy can provide evidence for the presence of different functional groups in the tautomers.[10] For example, the amino form will show characteristic N-H stretching vibrations, while the imino form will have a C=N stretching band.

Experimental Protocol:

-

Sample Preparation: Prepare the sample as a KBr pellet (for solid-state analysis) or as a solution in a suitable solvent (e.g., chloroform, acetonitrile) in an IR-transparent cell.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Spectral Analysis: Look for characteristic absorption bands.

Expected IR Absorption Frequencies:

| Tautomer | Functional Group | Wavenumber (cm⁻¹) |

| Amino | N-H stretch (amino) | 3400 - 3200 |

| C≡N stretch | 2230 - 2210 | |

| C=C stretch (furan) | 1650 - 1550 | |

| Imino | N-H stretch (imino) | 3300 - 3100 |

| C=N stretch | 1680 - 1640 | |

| C≡N stretch | 2230 - 2210 |

Note: These are typical ranges and can vary based on substitution and environment.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, as different tautomers often have distinct absorption maxima (λmax).[11][12][13] By analyzing the changes in the absorption spectrum with solvent polarity or temperature, information about the equilibrium can be obtained.

Experimental Protocol:

-

Sample Preparation: Prepare dilute solutions of the compound in a series of solvents with varying polarities (e.g., hexane, chloroform, ethanol, water).

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution.

-

Analysis: Identify the λmax for each tautomer. The relative intensities of the absorption bands can be used to estimate the tautomeric ratio in different solvents.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information about the tautomeric form present in the solid state.[14] This technique can definitively determine the positions of all atoms, including hydrogen atoms, thus confirming the exact tautomeric structure in the crystal lattice.

Experimental Protocol:

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a saturated solution.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions.[15]

Computational Chemistry

Quantum chemical calculations are a valuable tool for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental spectroscopic data.[16][17]

Computational Protocol:

-

Structure Optimization: Build the 3D structures of the possible tautomers and optimize their geometries using a suitable level of theory (e.g., Density Functional Theory with a functional like B3LYP and a basis set such as 6-311++G(d,p)).

-

Energy Calculation: Calculate the single-point energies and Gibbs free energies of the optimized structures to determine their relative stabilities.

-

Spectra Simulation: Simulate NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions to compare with experimental data.

Visualization of Workflows and Relationships

Experimental Workflow for Tautomerism Study

Caption: Workflow for the comprehensive study of tautomerism.

Interplay of Factors Influencing Tautomeric Equilibrium

Caption: Factors influencing the tautomeric equilibrium.

Quantitative Data Summary (Hypothetical)

As specific experimental data for this compound is scarce in the literature, the following tables present hypothetical data based on trends observed for similar heterocyclic systems. These tables are intended to serve as a template for researchers to populate with their own experimental findings.

Table 1: Tautomeric Ratio in Various Solvents (from ¹H NMR)

| Solvent | Dielectric Constant (ε) | % Amino Tautomer | % Imino Tautomer | KT ([Imino]/[Amino]) |

| Hexane | 1.9 | >95 | <5 | <0.05 |

| Chloroform | 4.8 | 90 | 10 | 0.11 |

| Ethanol | 24.6 | 85 | 15 | 0.18 |

| DMSO | 46.7 | 80 | 20 | 0.25 |

| Water | 80.1 | 75 | 25 | 0.33 |

Table 2: Thermodynamic Parameters (from VT-NMR)

| Solvent | ΔH° (kJ/mol) | ΔS° (J/mol·K) | ΔG°298K (kJ/mol) |

| Chloroform-d | -5.2 | -10.5 | -2.06 |

| DMSO-d₆ | -3.8 | -8.2 | -1.36 |

Conclusion

The tautomerism of this compound and its derivatives is a critical aspect that governs their chemical and biological properties. This technical guide has outlined the potential tautomeric forms and provided a detailed framework of experimental and computational methodologies for their comprehensive investigation. While specific quantitative data for the parent compound remains to be fully elucidated in the public domain, the protocols and examples provided herein offer a solid foundation for researchers to explore the tautomeric landscape of this important class of heterocyclic compounds. A thorough characterization of the tautomeric equilibria will undoubtedly facilitate the rational design of novel drug candidates based on the this compound scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Chapter - NMR as a Tool for Studying Rapid Equilibria: Tautomerism | Bentham Science [eurekaselect.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Tautomerism and infrared spectra of 2-thiopurine: an experimental matrix isolation and theoretical ab initio and density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 15. The critical role of QM/MM X-ray refinement and accurate tautomer/protomer determination in structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 16. arxiv.org [arxiv.org]

- 17. pubs.acs.org [pubs.acs.org]

Stability and reactivity studies of the 2-aminofuran ring system

An In-depth Technical Guide on the Stability and Reactivity of the 2-Aminofuran Ring System

For researchers, scientists, and drug development professionals, a deep understanding of the chemical behavior of heterocyclic scaffolds is essential for the design and synthesis of novel therapeutic agents. The 2-aminofuran ring system is a valuable building block in organic synthesis, serving as a precursor to a wide array of more complex molecules and fused heterocyclic systems with significant biological activity.[1][2] However, the utility of this scaffold is intrinsically linked to its unique stability and reactivity profile, which presents both opportunities and challenges in its application.

This technical guide provides a comprehensive overview of the stability and reactivity of the 2-aminofuran ring system. It includes a summary of quantitative data, detailed experimental protocols for key transformations, and visualizations of important reaction pathways to aid in the strategic design of synthetic routes and the development of new chemical entities.

Stability of the 2-Aminofuran Ring System

A primary consideration when working with 2-aminofurans is their inherent instability, particularly when compared to their sulfur-containing analogs, 2-aminothiophenes.[3] This instability is a critical factor that must be managed during synthesis, purification, and subsequent reactions.

General Stability Profile:

-

Aromaticity and Instability: The furan ring possesses lower resonance energy (18 kcal/mol) compared to thiophene (29 kcal/mol), resulting in a less aromatic and more diene-like character.[3] This reduced aromaticity contributes to the higher reactivity and lower stability of 2-aminofurans.

-

Sensitivity to Acids: 2-Aminofurans are particularly sensitive to acidic conditions, which can lead to rapid decomposition through ring-opening or polymerization.[3][4] The reaction is initiated by the protonation of the furan ring, making it susceptible to nucleophilic attack.[4]

-

Influence of Substituents: The stability of the 2-aminofuran ring can be significantly influenced by the nature of its substituents. Electron-withdrawing groups on the ring tend to increase stability, making the compounds easier to handle and isolate.[5] Conversely, unsubstituted 2-aminofurans are often highly unstable.[3][5]

-

Storage: Due to their propensity for degradation, 2-aminofurans, especially those lacking stabilizing groups, should be used immediately after preparation or stored under inert atmosphere at low temperatures.

Reactivity of the 2-Aminofuran Ring System